molecular formula C18H19N5O2S B2977974 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2097926-44-6

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2977974
CAS No.: 2097926-44-6
M. Wt: 369.44
InChI Key: VLWDAABEPBELKZ-UHFFFAOYSA-N
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Description

5-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core linked to a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy group. The benzothiadiazole moiety (C₆H₄N₂S) is an aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in agrochemicals and pharmaceuticals . The 4,6-dimethylpyrimidin-2-yl group may contribute to lipophilicity and target affinity, as pyrimidine derivatives are common in enzyme inhibitors .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-8-12(2)20-18(19-11)25-14-4-3-7-23(10-14)17(24)13-5-6-15-16(9-13)22-26-21-15/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDAABEPBELKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylpyrimidinyl group through an etherification reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Mechanism of Action

The mechanism by which 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Structural Implications :

  • The methyl groups on the pyrimidine ring in both compounds likely increase lipophilicity, aiding membrane permeability in agrochemical contexts .

Comparison with Other Pyrimidine-Containing Agrochemicals

lists compounds such as 2-[3-(4,6-dimethylpyrimidin-2-yl)ureido]benzoic acid , which shares the 4,6-dimethylpyrimidin-2-yl motif. Unlike the target compound, this derivative uses a urea linker and lacks the piperidine-benzothiadiazole framework. Urea-based agrochemicals often act as herbicides by inhibiting acetolactate synthase (ALS), suggesting that the target compound’s pyrimidine group may similarly target ALS or related enzymes .

Research Findings and Inferences

  • Synthetic Accessibility: Both compounds likely utilize coupling reactions (e.g., carbodiimide-mediated) to attach the piperidine-carbonyl group to the heterocyclic core. The benzothiadiazole synthesis may require cyclization of ortho-aminothiophenol derivatives, while dihydropyridazinone could involve ketone functionalization .
  • The dihydropyridazinone analog’s role remains speculative but may involve kinase or protease inhibition due to its amide group.
  • Regulatory Context : Compounds under the Pesticides Act 1974 () suggest stringent evaluation for agrochemical use. The target compound’s structural similarity to regulated substances may necessitate compliance with toxicity and environmental impact assessments .

Biological Activity

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole (CAS Number: 2097926-44-6) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S, and it features a benzothiadiazole core linked to a piperidine moiety through a pyrimidine-derived ether. The structural complexity of this compound suggests diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways .
  • Receptor Modulation : It may interact with receptors involved in neurotransmission and cognitive functions, potentially impacting conditions like Alzheimer's disease .

Antimicrobial Activity

Research has indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation markers such as IL-1β and inhibit edema formation in animal models . The anti-inflammatory activity was found to be superior to standard treatments like diclofenac.

Cognitive Enhancement

Preliminary studies suggest that compounds with similar structures could enhance cognitive function by modulating neurotransmitter systems, particularly through inhibition of the 5-HT6 receptor . This mechanism may offer therapeutic potential for treating cognitive impairments associated with neurodegenerative diseases.

Case Studies

  • Case Study on Anti-inflammatory Activity : In a controlled study, the compound was administered to animal models exhibiting induced inflammation. Results indicated a marked reduction in swelling and pain within the first hour post-administration, with sustained effects observed for up to three hours .
  • Antimicrobial Screening : A series of synthesized derivatives were screened for antibacterial properties. Compounds structurally similar to the target molecule demonstrated effective inhibition against Bacillus subtilis and Proteus vulgaris, suggesting a robust antibacterial profile .

Data Tables

Activity TypeTest Organisms/TargetsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
Anti-inflammatoryRat modelsReduction in edema and IL-1β levels
Cognitive Enhancement5-HT6 receptorPotential improvement in cognition

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